(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine

Description

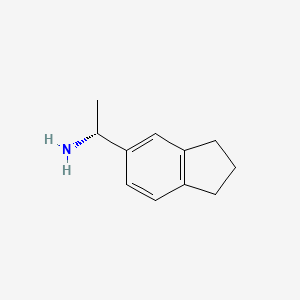

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZOWKLMMYHPJI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(CCC2)C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 5-indanone with an appropriate amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can convert the amine to an alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C) is commonly used.

Substitution: Alkyl halides or acyl chlorides can react with the amine under basic conditions to form substituted products.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neurotherapeutic Applications

One of the prominent applications of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is in the development of neurotherapeutic agents. Research indicates that derivatives of this compound can act as KCNQ2 channel activators, which are promising for treating conditions such as dysuria and overactive bladder syndrome. The activation of these potassium channels can help regulate neuronal excitability and improve bladder function .

Case Study: KCNQ2 Channel Activation

A patent (EP3447045B1) describes the synthesis of urea derivatives based on (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine that show significant efficacy in activating KCNQ2 channels. In preclinical studies, these compounds demonstrated a marked reduction in urinary frequency and urgency in animal models, indicating their potential for clinical use .

Building Block for Complex Molecules

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine serves as an important building block in organic synthesis. Its amine group allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Pathways

The compound can be synthesized through various methods including:

- Reduction of indene derivatives.

- Amination reactions involving appropriate electrophiles.

These synthetic routes allow chemists to modify the indene core to create a diverse range of functionalized products suitable for further development .

Potential Antidepressant Activity

Emerging studies suggest that (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine may exhibit antidepressant-like effects. Its structural similarity to other known psychoactive compounds enables it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research is ongoing to evaluate its efficacy and safety profile in animal models .

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cathinone Derivatives with Dihydroindene Moieties

Cathinones are β-keto amphetamine analogs, often modified with pyrrolidine or other substituents. Key examples include:

1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI)

- Molecular Formula: C₁₇H₂₃NO

- Structure : Features a dihydroindene backbone, a ketone group, and a pyrrolidine substituent.

- Activity: Classified as a synthetic cathinone with stimulant properties.

Comparison :

- Unlike (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine, 5-PPDI contains a ketone and pyrrolidine group, which are critical for its cathinone-like activity.

- The absence of a β-keto group in the target compound suggests different metabolic pathways and receptor interactions.

Ethanamine Derivatives with Aromatic Substituents

Rimantadine (1-(1-Adamantyl)ethanamine)

Comparison :

- The dihydroindene group in the target compound is less bulky than adamantane, possibly reducing steric hindrance in receptor binding.

- Both compounds share a primary amine group, but rimantadine’s adamantane moiety enhances metabolic stability .

(1R)-1-(3,4-Difluorophenyl)ethanamine

Comparison :

- Fluorine substituents enhance polarity, contrasting with the hydrophobic dihydroindene group.

- Both compounds are chiral, but the target compound’s bicyclic system may confer unique conformational preferences.

Indoline and Tryptamine Analogs

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

Comparison :

- The indoline system is structurally similar to dihydroindene but includes a nitrogen atom, altering electronic properties.

- Methylamine vs. ethanamine chain length differences may influence receptor affinity.

Tryptamine (1H-Indole-3-ethanamine)

- Molecular Formula : C₁₀H₁₂N₂

- Structure : Indole ring attached to ethanamine.

- Activity: Naturally occurring serotonergic hallucinogen .

Comparison :

- The indole ring in tryptamine is fully aromatic, while dihydroindene is partially saturated, affecting π-π stacking interactions.

- Both compounds have ethanamine groups, but tryptamine’s indole system is critical for 5-HT receptor binding .

5-Chloro-2,3-dihydro-1H-inden-1-one

Comparison :

- The ketone group in this compound contrasts with the amine in the target molecule, highlighting divergent synthetic applications.

- Chlorination at the 5-position may guide regioselective modifications in both compounds.

Biological Activity

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is an organic compound with the molecular formula C10H13N, characterized by its unique bicyclic structure derived from indane. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features an amine functional group that allows it to participate in various chemical reactions, such as oxidation and substitution. Its unique stereochemistry contributes to its distinct biological properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N |

| Molecular Weight | 161.22 g/mol |

| Structure | Bicyclic Indane |

| Functional Groups | Amine |

The biological activity of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions, influencing the activity and function of these targets. The precise pathways and interactions are still under investigation but are believed to involve modulation of neurotransmitter systems, which could have implications in neuropharmacology.

Biological Activity

Research indicates that (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine may exhibit various biological activities:

Neuropharmacological Effects

Studies have suggested that this compound may influence dopaminergic signaling pathways, making it a candidate for further investigation in the treatment of neurological disorders such as depression and anxiety. The compound's structural similarity to known psychoactive substances enhances its potential as a therapeutic agent.

Antiviral Activity

Recent investigations into derivatives of indane compounds have shown promising antiviral properties. For instance, related compounds have demonstrated efficacy against viruses like herpes simplex virus type 1 (HSV-1) and hepatitis B virus (HBV), suggesting that (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine may also possess similar antiviral characteristics .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain derivatives based on the indane structure exhibit low cytotoxicity across various cell lines. For example, compounds derived from (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine have been evaluated for their effects on cancer cell lines and shown minimal cytotoxic effects at higher concentrations .

Study on Antiviral Properties

In a study evaluating the antiviral activity of indane derivatives, it was found that compounds structurally related to (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine exhibited significant inhibition of viral replication in vitro. The study highlighted the potential for these compounds in developing new antiviral therapies .

Neuropharmacological Investigation

A recent investigation into the effects of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine on animal models demonstrated alterations in behavior consistent with changes in dopaminergic activity. These findings suggest a potential role for this compound in modulating mood and behavior .

Q & A

Q. Why do structural analogs show varying stability under acidic conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Analyze degradation products via NMR and MS to identify hydrolysis pathways (e.g., indenyl ring vs. ethanamine group reactivity) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.